molecular formula C6H4GeNS B15176488 1,3,2-Benzothiazagermole CAS No. 327-07-1

1,3,2-Benzothiazagermole

Cat. No.: B15176488
CAS No.: 327-07-1
M. Wt: 194.80 g/mol
InChI Key: HTSMCWXKRSXNGP-UHFFFAOYSA-N
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Description

1,3,2-Benzothiazagermole is a heterocyclic compound that contains a germanium atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzothiazagermole typically involves the reaction of germanium tetrachloride with 2-aminothiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzothiazagermole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazagermole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the compound .

Scientific Research Applications

1,3,2-Benzothiazagermole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-Benzothiazagermole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Benzothiazagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of novel materials and pharmaceuticals .

Properties

CAS No.

327-07-1

Molecular Formula

C6H4GeNS

Molecular Weight

194.80 g/mol

InChI

InChI=1S/C6H4GeNS/c1-2-4-6-5(3-1)8-7-9-6/h1-4H

InChI Key

HTSMCWXKRSXNGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=[Ge]S2

Origin of Product

United States

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